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molecular formula C13H12OS B1276876 4-(Benzylthio)phenol CAS No. 30519-03-0

4-(Benzylthio)phenol

Cat. No. B1276876
M. Wt: 216.3 g/mol
InChI Key: UXMOBLWTCSCLLR-UHFFFAOYSA-N
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Patent
US04128530

Procedure details

4-(Benzylthio)phenol was prepared as follows. Seventy grams of 4-mercaptophenol, 30 drops of toluene sulfonic acid and 100 milliliters of benzene were placed in a flask. Eighty-three grams of benzyl alcohol were added and the flask contents stirred at reflux for five hours to collect the water formed. A white substance precipitated from solution and was filtered. It was washed with hexane. The substance had a melting point of 96° C. to 98° C., a percent sulfur of 14.4 and a hydroxyl number of 259.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH2:9](O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C(S(O)(=O)=O)=CC=CC=1.C1C=CC=CC=1>[CH2:9]([S:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Stirring
Type
CUSTOM
Details
the flask contents stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to collect the water
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
A white substance precipitated from solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
It was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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